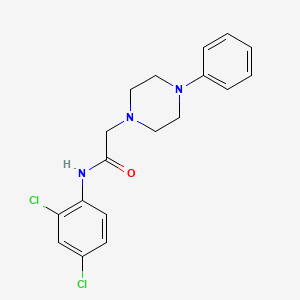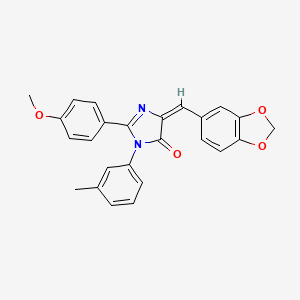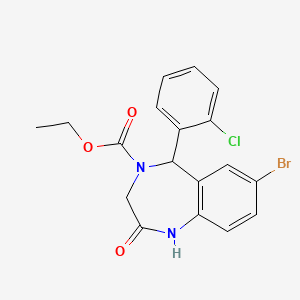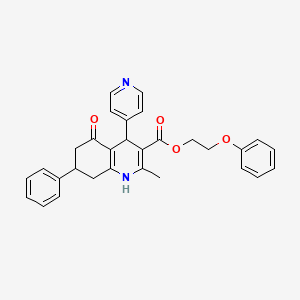![molecular formula C14H22ClNO2 B4952439 2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4952439.png)
2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine is an organic compound that belongs to the class of phenoxyethanolamines It is characterized by the presence of a chlorophenoxy group and a diethylethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine typically involves the following steps:
Preparation of 3-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 3-chlorophenoxyethanol: 3-chlorophenol is reacted with ethylene oxide under basic conditions to form 3-chlorophenoxyethanol.
Alkylation: The 3-chlorophenoxyethanol is then reacted with diethylamine in the presence of a suitable base, such as sodium hydride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyethanolamines.
科学研究应用
2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the diethylethanamine moiety can interact with polar or charged regions of the target molecule. This interaction can modulate the activity of the target, leading to the observed effects.
相似化合物的比较
Similar Compounds
- 2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine
- 2-[2-(3-bromophenoxy)ethoxy]-N,N-diethylethanamine
- 2-[2-(3-methylphenoxy)ethoxy]-N,N-diethylethanamine
Uniqueness
2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine is unique due to the presence of the 3-chlorophenoxy group, which can influence its reactivity and binding properties. Compared to its analogs with different substituents on the phenoxy ring, this compound may exhibit distinct chemical and biological activities.
属性
IUPAC Name |
2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-3-16(4-2)8-9-17-10-11-18-14-7-5-6-13(15)12-14/h5-7,12H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJOFZASWJLDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate](/img/structure/B4952380.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4952390.png)
![N-(4-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4952396.png)
![17-(4-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4952401.png)
![4-[3-(4-methoxyanilino)butyl]phenol](/img/structure/B4952406.png)


![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4952419.png)
![(1S,5S,7S)-7-(6-methoxy-2H-chromen-3-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B4952424.png)
![3-{[4-(2-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B4952429.png)
![3-[(2-Chlorophenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4952442.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-nitrobenzamide](/img/structure/B4952445.png)

